6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995106
InChI: InChI=1S/C10H11NO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4,11H2,1H3
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15995106

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name 6-amino-2-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H11NO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4,11H2,1H3
Standard InChI Key HXBVZNNVHBXSDD-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(C1=O)C=C(C=C2)N

Introduction

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indene derivatives category. It features a unique bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, with an amino group at the 6th position and a methyl group at the 2nd position. This compound is classified as an amino ketone due to the presence of both an amino group (-NH2) and a carbonyl group (C=O) within its structure.

Synthesis Methods

The synthesis of 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods, often requiring controlled conditions to optimize yield and purity. Common practices include the use of inert atmospheres like nitrogen or argon to prevent oxidation or side reactions during synthesis.

Biological Activities and Potential Applications

Research indicates that this compound exhibits notable biological activities, potentially influencing neurotransmitter systems or displaying anti-inflammatory properties. The specific mechanisms through which it exerts these effects are still under investigation but likely involve interactions with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-oneBromine at the 6th positionHigher reactivity due to bromine
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-oneChlorine at the 6th positionPotentially different biological activity
2-MethylindoleLacks the indanone structureDifferent reactivity profile
6-AminoindaneAmino group at different positionsVaries in steric hindrance and reactivity

Research Findings and Future Directions

Studies on the interactions of 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one with biological targets are ongoing. These investigations focus on elucidating its potential therapeutic roles and mechanisms of action, which are crucial for its application in medicinal chemistry.

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